CEP dipeptide 1
Overview
Description
omega-Carboxyethyl)pyrrole dipeptide, is a potent angiogenic compound. It exhibits robust activity in promoting angiogenesis and is specifically implicated in the pathogenesis of age-related macular degeneration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CEP dipeptide 1 typically involves the reaction of N-carboxyanhydrides of amino acids with amino acid esters in the presence of a base
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, such as solid-phase peptide synthesis (SSPS). This method allows for the efficient and scalable production of peptides by anchoring the initial amino acid to a solid support and sequentially adding protected amino acids .
Chemical Reactions Analysis
Types of Reactions
CEP dipeptide 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
CEP dipeptide 1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Mechanism of Action
CEP dipeptide 1 exerts its effects by promoting angiogenesis, the process of forming new blood vessels from pre-existing ones. This compound interacts with molecular targets involved in angiogenesis, such as vascular endothelial growth factor (VEGF) receptors and other signaling pathways . The precise mechanism involves the activation of these receptors, leading to the proliferation and migration of endothelial cells, which form the lining of blood vessels .
Comparison with Similar Compounds
Similar Compounds
- 2-(omega-Carboxyethyl)pyrrole (CEP) derivatives : These compounds share a similar structure and exhibit angiogenic activity .
- Other dipeptides : Various dipeptides with angiogenic properties, such as those derived from amino acids like arginine and lysine .
Uniqueness
CEP dipeptide 1 is unique due to its specific structure and potent angiogenic activity. Unlike other dipeptides, it has been specifically implicated in the pathogenesis of age-related macular degeneration, making it a valuable compound for medical research and therapeutic applications .
Properties
IUPAC Name |
3-[1-[(5S)-5-[(2-acetamidoacetyl)amino]-6-methoxy-6-oxohexyl]pyrrol-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6/c1-13(22)19-12-16(23)20-15(18(26)27-2)7-3-4-10-21-11-5-6-14(21)8-9-17(24)25/h5-6,11,15H,3-4,7-10,12H2,1-2H3,(H,19,22)(H,20,23)(H,24,25)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZGZUAKQLIUCN-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC(CCCCN1C=CC=C1CCC(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCC(=O)N[C@@H](CCCCN1C=CC=C1CCC(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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